Iodoacetyl chloride CAS number and molecular weight
Iodoacetyl chloride CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of iodoacetyl chloride, a valuable reagent in biochemical research and drug development. It covers its chemical and physical properties, synthesis, reactivity, and applications, with a focus on its use as a covalent modifier of proteins. Detailed experimental protocols and a visualization of its mechanism of action in a key signaling pathway are also included.
Chemical and Physical Properties of Iodoacetyl Chloride
Iodoacetyl chloride is a reactive acyl halide used primarily for the chemical modification of proteins and peptides. Its key properties are summarized below for easy reference.
| Property | Value |
| CAS Number | 38020-81-4[1][2][3][4][5] |
| Molecular Formula | C₂H₂ClIO[1][2][4][5][6] |
| Molecular Weight | 204.39 g/mol [1][2][4][5] |
| Appearance | Clear dark red to red to brown to black liquid[5] |
| Density | 2.28 g/cm³[2][4] |
| Boiling Point | 48-50 °C at 12 mmHg[2] 165.2 °C at 760 mmHg[4] |
| Melting Point | -19.28 °C (Predicted)[2] |
| Flash Point | 53.7 °C[4] |
| Solubility | Reacts with water.[3][6] Miscible with water.[3][6] |
| Sensitivity | Moisture and light sensitive.[3][6] |
| InChI Key | BSVMPWANOMFSPR-UHFFFAOYSA-N[4][5] |
| SMILES | C(C(=O)Cl)I[2][5] |
Synthesis of Iodoacetyl Chloride
Iodoacetyl chloride is typically synthesized from iodoacetic acid by reaction with a chlorinating agent, such as thionyl chloride or oxalyl chloride. These reagents convert the carboxylic acid to the more reactive acyl chloride.
Experimental Protocol: Synthesis from Iodoacetic Acid and Thionyl Chloride
This protocol is based on general procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials:
-
Iodoacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Round-bottom flask with a reflux condenser and a gas outlet to a trap (for HCl and SO₂ byproducts)
-
Magnetic stirrer and heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a fume hood, add iodoacetic acid to a dry round-bottom flask equipped with a magnetic stir bar.
-
Add an excess of thionyl chloride (typically 2-3 equivalents) to the flask. Anhydrous DCM can be used as a solvent if desired.
-
Attach a reflux condenser and a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced during the reaction.
-
Gently heat the mixture to reflux and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure. A rotary evaporator with a suitable trap is recommended.
-
The crude iodoacetyl chloride can be purified by vacuum distillation to yield the final product.
Reactivity and Mechanism of Action
The high reactivity of iodoacetyl chloride stems from the two electrophilic carbon centers and the good leaving groups (chloride and iodide). It is a potent alkylating agent, particularly for soft nucleophiles like thiols.
The primary application of iodoacetyl chloride in biochemical contexts is the specific and covalent modification of cysteine residues in proteins. The thiol group of a cysteine residue acts as a nucleophile, attacking the carbon atom bearing the iodine in an SN2 reaction. This results in the formation of a stable thioether bond and the displacement of iodide. This reaction is highly efficient at neutral to slightly alkaline pH.
Experimental Protocols
Protocol for Alkylation of Protein Cysteine Residues
This protocol details the steps for the reduction and subsequent alkylation of cysteine residues in a protein sample, a common procedure in proteomics workflows prior to mass spectrometry analysis. This procedure is adapted from standard protocols using iodoacetamide, a related and commonly used reagent.
Materials:
-
Protein sample in a suitable buffer (e.g., ammonium bicarbonate)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reduction
-
Iodoacetyl chloride or a freshly prepared solution of iodoacetamide
-
Quenching reagent (e.g., DTT or L-cysteine)
-
Buffer for pH adjustment (e.g., Tris-HCl, pH 8.0)
-
Incubator or water bath
-
Vortex mixer
Procedure:
-
Protein Solubilization: Ensure your protein sample is well-solubilized in a denaturing buffer (e.g., containing urea or guanidinium chloride) to expose the cysteine residues.
-
Reduction of Disulfide Bonds:
-
Add a reducing agent to the protein solution. For example, add DTT to a final concentration of 5-10 mM.
-
Incubate the sample at 56-60 °C for 30-60 minutes to reduce all disulfide bonds to free thiols.
-
Allow the sample to cool to room temperature.
-
-
Alkylation of Free Thiols:
-
Work in the dark or in a foil-wrapped tube for this step as iodo-compounds can be light-sensitive.
-
Add iodoacetyl chloride or iodoacetamide to the reduced protein sample to a final concentration of 15-20 mM (a 2-3 fold molar excess over the reducing agent). Ensure the pH of the solution is between 7.5 and 8.5 for optimal reaction with cysteine thiols.
-
Incubate the reaction mixture in the dark at room temperature for 30-45 minutes.
-
-
Quenching the Reaction:
-
Quench the excess alkylating reagent by adding a small molecule thiol, such as DTT or L-cysteine, to a final concentration of 20-30 mM.
-
Incubate for an additional 15 minutes in the dark at room temperature.
-
-
Sample Preparation for Downstream Analysis:
-
The alkylated protein sample is now ready for downstream applications such as enzymatic digestion (e.g., with trypsin) for mass spectrometry, or for analysis by SDS-PAGE.
-
Application in Elucidating Signaling Pathways: Inhibition of Cysteine Proteases
Iodoacetyl chloride and related compounds are invaluable tools for studying enzymes that rely on a catalytic cysteine residue. A classic example is the papain-like family of cysteine proteases. Papain's catalytic activity depends on a catalytic triad consisting of Cysteine-25, Histidine-159, and Asparagine-175.[7][8] The nucleophilic thiol of Cys-25 is essential for peptide bond cleavage.
Iodoacetyl chloride acts as an irreversible inhibitor of papain by covalently modifying the active site Cys-25.[5] This specific alkylation prevents the enzyme from carrying out its catalytic function. By observing the effects of this inhibition, researchers can infer the role of the cysteine protease in various biological pathways.
Visualization of Papain Inhibition
The following diagram illustrates the mechanism of papain inhibition by iodoacetyl chloride, highlighting the key residues in the active site and the covalent modification that leads to inactivation.
Caption: Inhibition of papain by iodoacetyl chloride via alkylation of the active site Cys-25.
Safety and Handling
Iodoacetyl chloride is a corrosive and toxic compound that requires careful handling.
-
Hazards: Causes severe skin burns and eye damage.[3][6][9][10] It is toxic if swallowed, in contact with skin, or if inhaled.[9] It reacts with water to liberate toxic gas.[3][9][10]
-
Personal Protective Equipment (PPE): Always work in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][10] It is sensitive to moisture and light, so storage under an inert atmosphere (e.g., nitrogen) and in a dark container is recommended.[10]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
References
- 1. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Inhibition of papain by isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iodoacetamide [bio.net]
- 6. Structural Transitions of Papain-like Cysteine Proteases: Implications for Sensor Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Amino acid modification in papain at key active sites for possible act" by Cyrille A. Amper, Mhexianne H. Pollante et al. [greenprints.dlshsi.edu.ph]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 10. Activity Profiling of Papain-Like Cysteine Proteases in Plants - PMC [pmc.ncbi.nlm.nih.gov]
